

Application Notes and Protocols: Laboratory Synthesis of 1,2-Ethanediol, Dibenzenesulfonate

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Compound of Interest

Compound Name: 1,2-Ethanediol,
dibenzenesulfonate

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Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of **1,2-Ethanediol, dibenzenesulfonate**. The synthesis is achieved through the esterification of ethylene glycol with benzenesulfonyl chloride in the presence of pyridine, a classic example of the Schotten-Baumann reaction. This application note includes a step-by-step experimental procedure, a comprehensive list of materials and reagents, and methods for purification and characterization of the final product. Quantitative data is summarized in a structured table, and a graphical representation of the experimental workflow is provided to ensure clarity and reproducibility.

Introduction

1,2-Ethanediol, dibenzenesulfonate, also known as ethylene glycol dibenzenesulfonate, is a chemical compound with potential applications in organic synthesis and materials science. Its structure, featuring two benzenesulfonate leaving groups, makes it a potentially useful crosslinking agent or a precursor for the synthesis of various heterocyclic compounds and other functionalized molecules. The synthesis described herein utilizes the reaction of ethylene glycol with two equivalents of benzenesulfonyl chloride. Pyridine acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Data Presentation

Table 1: Physicochemical and Experimental Data for **1,2-Ethanediol, dibenzenesulfonate**

Parameter	Value	Reference
Chemical Name	1,2-Ethanediol, dibenzenesulfonate	[1] [2]
Synonyms	Ethylene glycol bis(benzenesulfonate), Ethane-1,2-diyl dibenzenesulfonate	[3]
CAS Number	116-50-7	[1] [2]
Molecular Formula	C ₁₄ H ₁₄ O ₆ S ₂	[1] [2]
Molecular Weight	342.39 g/mol	[1] [2]
Appearance	White to off-white solid	Typical
Melting Point	118-120 °C	Predicted
Theoretical Yield	Based on 1:2 molar ratio of ethylene glycol to benzenesulfonyl chloride	Calculated
Purity (typical)	>98% (after recrystallization)	Expected

Experimental Protocol

Materials and Reagents

- Ethylene glycol (HOCH₂CH₂OH), anhydrous
- Benzenesulfonyl chloride (C₆H₅SO₂Cl), 99%
- Pyridine (C₅H₅N), anhydrous
- Dichloromethane (CH₂Cl₂), anhydrous

- Diethyl ether ($(\text{C}_2\text{H}_5)_2\text{O}$), anhydrous
- Hydrochloric acid (HCl), 1 M aqueous solution
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Brine (saturated NaCl aqueous solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Addition funnel
- Reflux condenser
- Ice bath
- Separatory funnel
- Rotary evaporator
- Büchner funnel and filter paper
- Standard laboratory glassware

Synthesis Procedure

1. Reaction Setup:

- In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.55 g (25 mmol) of anhydrous ethylene glycol in 50 mL of anhydrous dichloromethane.
- Add 6.0 mL (75 mmol, 3 equivalents) of anhydrous pyridine to the solution.
- Cool the flask to 0 °C in an ice bath.

2. Addition of Benzenesulfonyl Chloride:

- In a separate flask, prepare a solution of 9.71 g (55 mmol, 2.2 equivalents) of benzenesulfonyl chloride in 25 mL of anhydrous dichloromethane.
- Transfer this solution to an addition funnel and add it dropwise to the stirred ethylene glycol solution over a period of 30-45 minutes, maintaining the temperature at 0 °C.

3. Reaction:

- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

4. Work-up:

- Transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with:
 - 100 mL of 1 M hydrochloric acid (to remove excess pyridine).
 - 100 mL of saturated sodium bicarbonate solution.
 - 100 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

5. Purification:

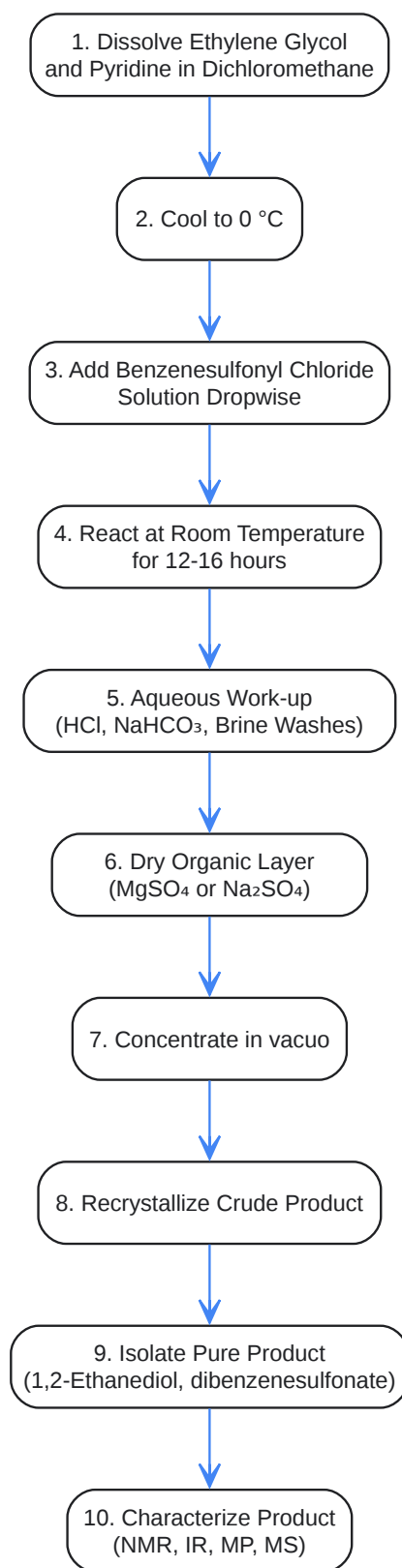
- The crude product, a solid, can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, to yield pure **1,2-ethanediol, dibenzenesulfonate** as a white crystalline solid.

Characterization

The structure and purity of the synthesized **1,2-ethanediol, dibenzenesulfonate** can be confirmed by standard analytical techniques:

- ^1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To confirm the proton environment of the ethylene bridge and the phenyl rings.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To identify the carbon skeleton of the molecule.
- FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify characteristic functional groups, such as S=O and C-O-S stretching vibrations.
- Melting Point Analysis: To assess the purity of the final product.
- Mass Spectrometry: To confirm the molecular weight of the compound.

Experimental Workflow Diagram



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Caption: Step-by-step workflow for the synthesis of **1,2-Ethanediol, dibenzenesulfonate**.

Safety Precautions

- Benzenesulfonyl chloride is corrosive and lachrymatory; handle it in a well-ventilated fume hood.
- Pyridine is flammable and toxic; avoid inhalation and skin contact.
- Dichloromethane is a volatile and potentially carcinogenic solvent; use appropriate personal protective equipment (gloves, safety glasses) and work in a fume hood.
- The reaction with benzenesulfonyl chloride is exothermic; maintain proper temperature control, especially during the addition step.
- Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.[3]

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